molecular formula C9H13ClFN B1383415 [(5-Fluoro-2-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 1645442-27-8

[(5-Fluoro-2-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No. B1383415
M. Wt: 189.66 g/mol
InChI Key: WIOYSNLHIFSNBZ-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-methylphenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C9H13ClFN. It appears as a powder and is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 189.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FN.ClH/c1-7-3-4-9(10)8(5-7)6-11-2;/h3-5,11H,6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.66 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Biochemical Characterization

The compound 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride, similar in structure to the requested chemical, has been studied for its affinity for human cloned or native corticotrophin-releasing factor (CRF) receptors. It showed nanomolar affinity and 1000-fold selectivity for CRF(1) versus CRF(2 alpha) receptor and CRF binding protein (Gully et al., 2002).

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to the requested chemical, serves as a chiral resolution reagent for α-chiral primary and secondary amines. It's effective for the analysis of scalemic mixtures of amines, identified and quantified by NMR and HPLC (Rodríguez-Escrich et al., 2005).

Fluorogenic Reagent for Primary Amines

2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, another structurally similar compound, has been developed as a fluorogenic reagent for primary amines. It enables analysis of amines and aminated carbohydrates through HPLC, CE, and MALDI/MS (Chen & Novotny, 1997).

Synthesis and Antidepressive Activity

The synthesis and antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, another compound with similarities, was explored. It showed potential for further investigation in antidepressant activity (Yuan, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-3-4-9(10)5-8(7)6-11-2;/h3-5,11H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOYSNLHIFSNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Fluoro-2-methylphenyl)methyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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